[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, an amino-acetyl group, and a tert-butyl ester, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester typically involves multi-step organic reactionsThe final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reductions, methanesulfonic acid for cyclization, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohol derivatives, while oxidation reactions produce nitro compounds .
Scientific Research Applications
[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Boc-N-acylamides: Similar in structure due to the presence of Boc-protected amino groups.
Indole derivatives: Share similar biological activities and synthetic routes.
Uniqueness
The uniqueness of [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-5-16(13(19)20-14(2,3)4)9-11-6-7-17(10-11)12(18)8-15/h11H,5-10,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVGLQUBSSWKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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